9-Oxa-1-azaspiro[5.5]undecane
Overview
Description
9-Oxa-1-azaspiro[5.5]undecane is a chemical compound with the linear formula C9H18CLNO . It is also known as 9,9-difluoro-1-oxa-4-azaspiro .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a spirocyclic structure, which includes an oxygen atom and a nitrogen atom .Physical and Chemical Properties Analysis
This compound hydrochloride has a molecular weight of 191.7 . It is a solid at room temperature . .Scientific Research Applications
Synthesis and Structural Importance
9-Oxa-1-azaspiro[5.5]undecane and related spiroaminals exhibit significant biological activities due to their novel skeletal structures, making them important targets in chemical synthesis. Synthetic approaches to these compounds have been widely explored, demonstrating their relevance in the development of biologically active molecules (Sinibaldi & Canet, 2008).
Application in Antibacterial Agents
Derivatives of this compound have been utilized in creating new ciprofloxacin derivatives, showcasing their potential as antibacterial agents. This exploration into fluoroquinolone derivatives indicates their potential in addressing specific bacterial strains (Lukin et al., 2022).
Inhibitors of Soluble Epoxide Hydrolase
This compound has been a basis for designing inhibitors of soluble epoxide hydrolase (sEH), indicating its potential in therapeutic applications for cardiovascular diseases, inflammation, and pain. The properties of these inhibitors, such as solubility and bioavailability, have been a key focus of research (Lukin et al., 2018).
Potential in Imaging Agents
The synthesis of this compound derivatives has been explored for potential use in imaging, specifically as selective σ1 receptor ligands. These studies have advanced the development of imaging agents, demonstrating the compound's utility in medical diagnostics (Tian et al., 2020).
Treatment of Chronic Kidney Diseases
Spirocyclic derivatives, including this compound-based compounds, have been identified as potent inhibitors for treating chronic kidney diseases. Their effectiveness in reducing serum creatinine levels in animal models highlights their therapeutic potential (Kato et al., 2014).
Safety and Hazards
The safety information for 9-Oxa-1-azaspiro[5.5]undecane hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
9-oxa-1-azaspiro[5.5]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-6-10-9(3-1)4-7-11-8-5-9/h10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYYNSTWKWZXAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718889 | |
Record name | 9-Oxa-1-azaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53702-82-2 | |
Record name | 9-Oxa-1-azaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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